

Application Notes and Protocols: (-)-Gusperimus in Mouse Models

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Compound of Interest

Compound Name: (-)-Gusperimus

Cat. No.: B1217588

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These application notes provide a comprehensive overview of the dosage and administration of **(-)-Gusperimus** (also known as 15-Deoxyspergualin, DSG) in various mouse models of autoimmune disease and transplantation. The following sections detail recommended dosage regimens, experimental protocols, and the underlying mechanism of action.

Data Presentation: (-)-Gusperimus Dosage in Mouse Models

The following tables summarize the quantitative data on **(-)-Gusperimus** administration in different mouse models based on published literature.

Table 1: **(-)-Gusperimus** Dosage in Mouse Models of Systemic Lupus Erythematosus (SLE)

Mouse Strain	Administration Route	Dosage	Treatment Schedule	Outcome
MRL/MpJ-lpr/lpr	Intravenous (IV)	1.5 mg/kg/day	5 days/week, from week 21 to 29	Ineffective in advanced disease
MRL/MpJ-lpr/lpr	Intravenous (IV)	3 mg/kg/day	5 days/week, from week 21 to 29	Markedly reduced symptoms in advanced disease[1]
MRL/MpJ-lpr/lpr	Intraperitoneal (IP)	Not specified	Daily, from 8 or 19 weeks of age	Markedly suppressed lymphadenopathy, anti-DNA antibody, and lupus nephritis[2]
BXSB	Not specified	5 mg/kg	5 weeks	Suppressed IgG-producing cells, decreased circulating immune complexes, and prevented immune complex deposition in glomeruli[3]
MRL/lpr	Not specified	5 mg/kg	5 weeks	Suppressed IgG-producing cells, decreased circulating immune complexes, prevented immune complex deposition in

glomeruli, and
prevented
lymphoproliferati
on[3]

Table 2: **(-)-Gusperimus** Dosage in a Mouse Model of Collagen-Induced Arthritis (CIA)

Mouse Strain	Administration Route	Dosage	Treatment Schedule	Outcome
DBA/1	Not specified	Dose-dependent	Prophylactic administration	Suppressed development of arthritis and immune response to type II collagen[1]
DBA/1	Not specified	Not specified	Started 7 days after primary immunization	Inhibited development of arthritis and immunity to collagen[1]
DBA/1	Not specified	Not specified	Started after booster injection	Did not suppress the development of arthritis, despite suppressing antibody production[1]

Experimental Protocols

Systemic Lupus Erythematosus (SLE) Mouse Model (MRL/lpr)

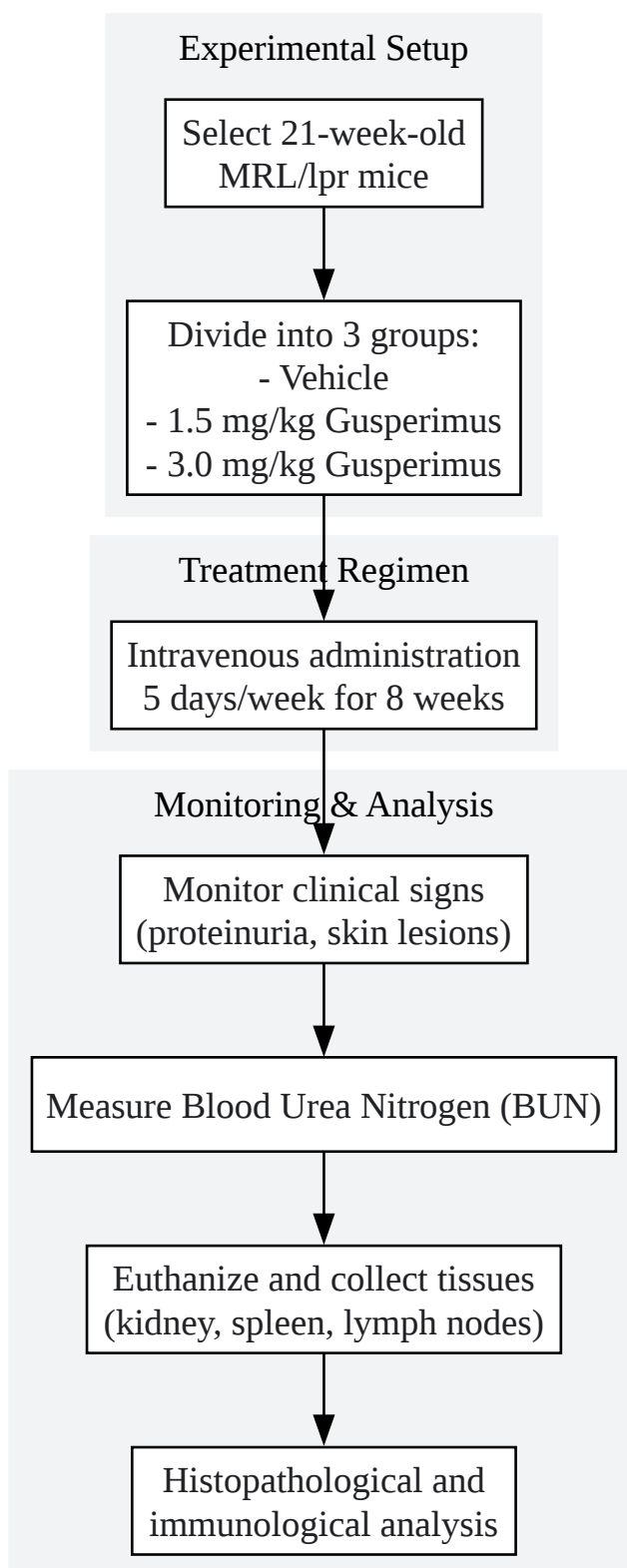
This protocol is adapted from studies investigating the therapeutic efficacy of **(-)-Gusperimus** in mice with established lupus-like disease.[1]

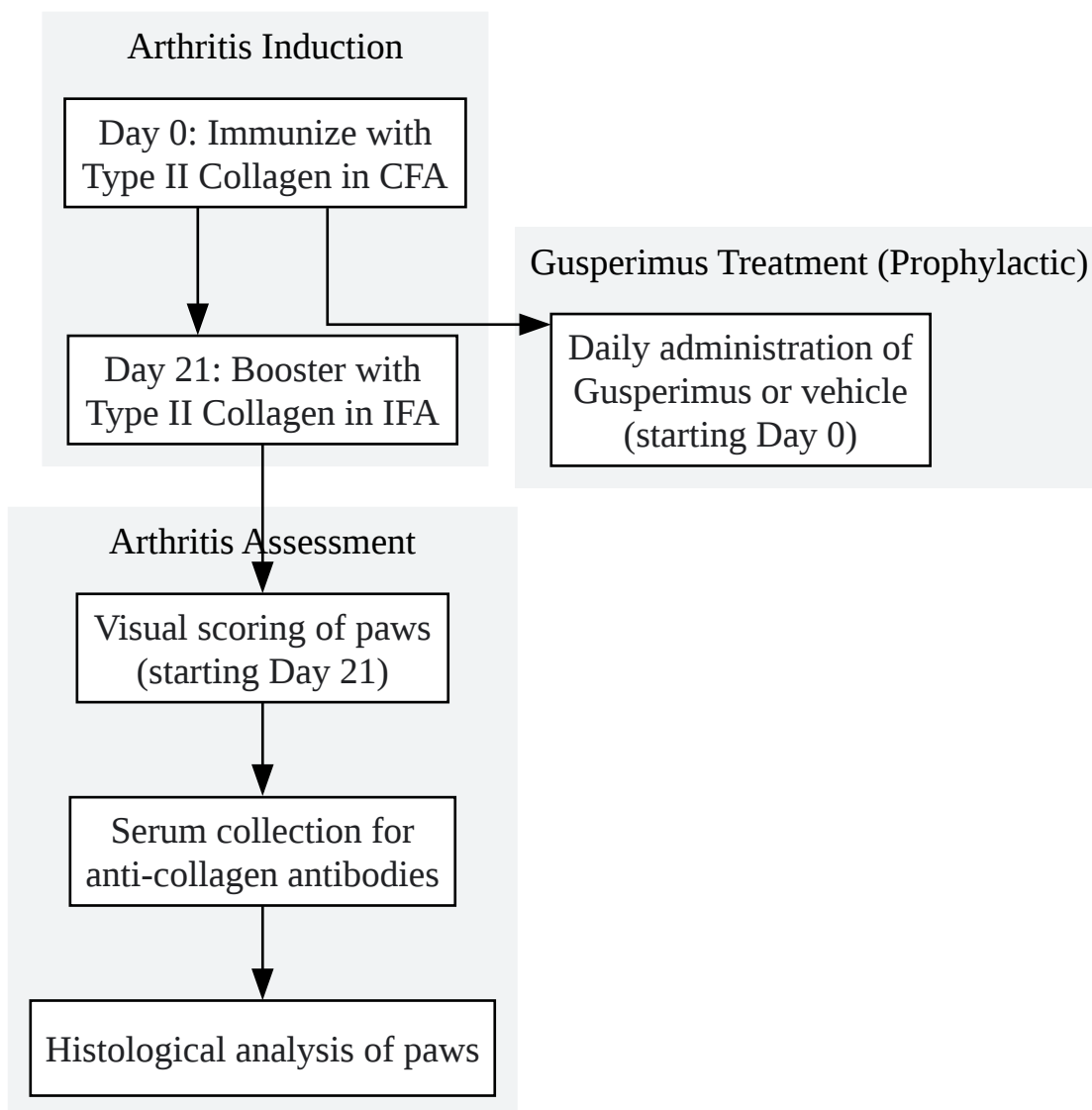
Materials:

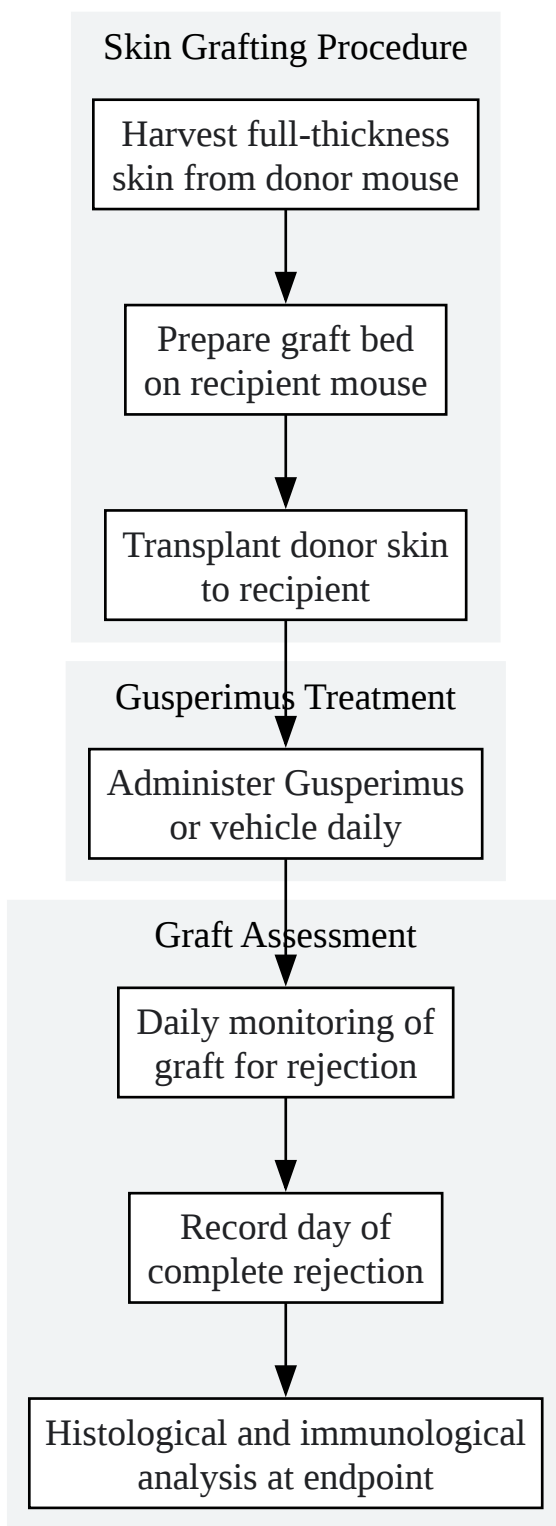
- **(-)-Gusperimus** (Deoxyspergualin)
- Sterile saline for injection
- MRL/MpJ-lpr/lpr mice (male, 21 weeks of age)
- Syringes and needles for intravenous injection

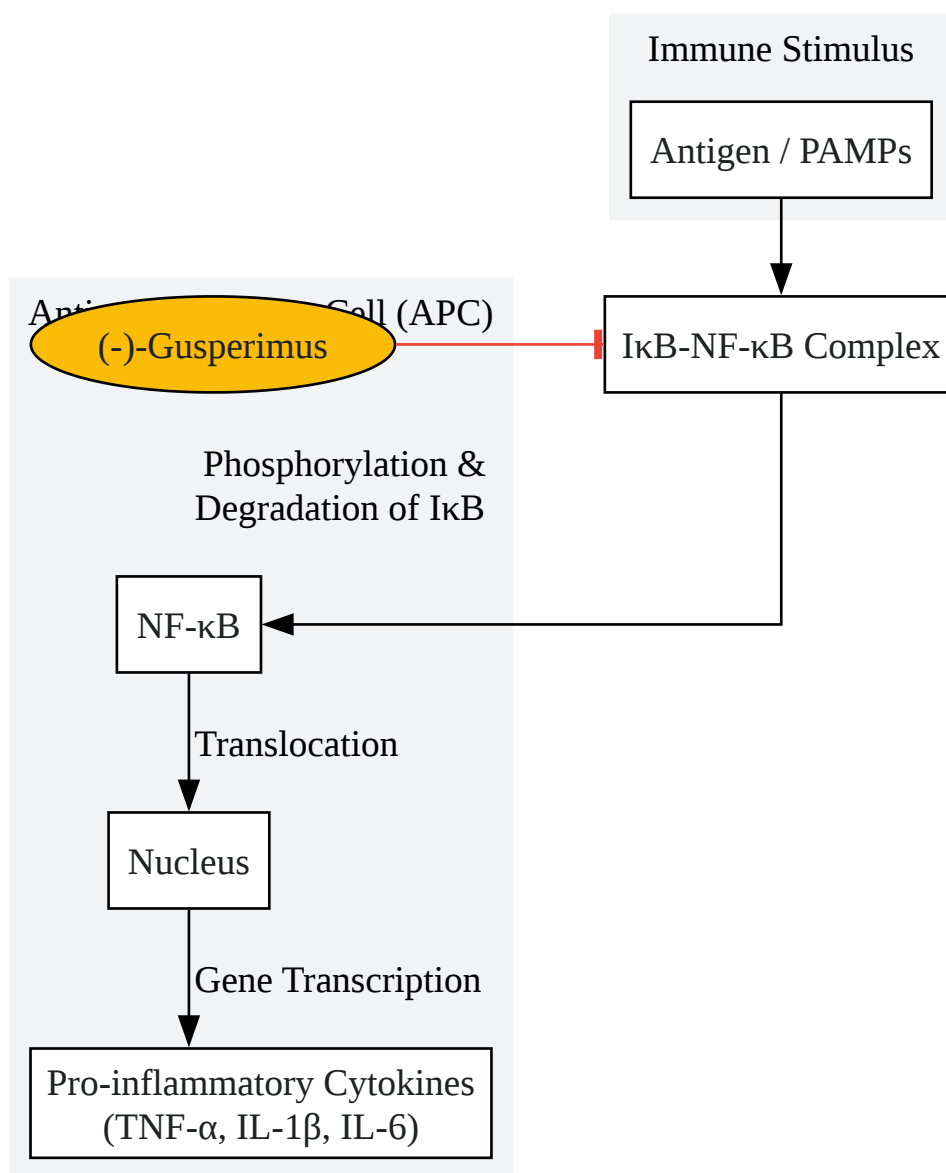
Procedure:

- Drug Preparation: Dissolve **(-)-Gusperimus** in sterile saline to achieve the desired final concentrations of 1.5 mg/mL and 3 mg/mL.
- Animal Dosing:
 - Divide the 21-week-old MRL/lpr mice into three groups: vehicle control, 1.5 mg/kg **(-)-Gusperimus**, and 3 mg/kg **(-)-Gusperimus**.
 - Administer the prepared solutions or sterile saline (vehicle) intravenously five days a week for eight consecutive weeks. The injection volume should be adjusted based on the individual mouse's body weight.
- Monitoring and Endpoint Analysis:
 - Monitor the mice for clinical signs of disease, such as proteinuria and skin lesions.
 - Measure Blood Urea Nitrogen (BUN) levels to assess kidney function.
 - At the end of the treatment period, euthanize the mice and collect tissues (kidneys, spleen, lymph nodes) for histopathological and immunological analysis. This can include assessing the extent of glomerulonephritis and immune complex deposition.









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References

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- 2. Inhibiting NF- κ B Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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